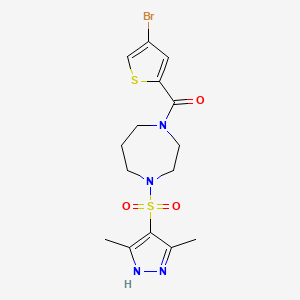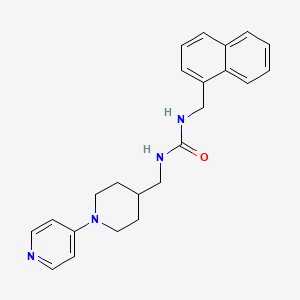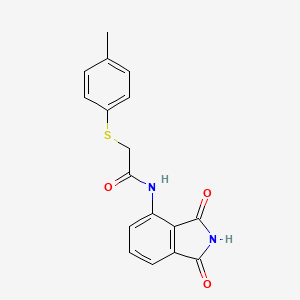
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide, also known as DT-13, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DT-13 belongs to the class of compounds known as isoindolinones, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Anticonvulsant and CNS Depressant Activities
A series of derivatives were designed and synthesized, evaluated for anticonvulsant activity and central nervous system (CNS) depressant activities in mice. These derivatives showed protection in the maximal electroshock seizure (MES) test, indicating their ability to inhibit seizure spread, which points towards their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).
Antidepressant Effects
Another study synthesized and evaluated a new series of derivatives for their anticonvulsive and antidepressant activities. The findings indicated potent antidepressant-like activity in some compounds, comparing favorably with the reference drug fluoxetine. This highlights the therapeutic potential of these compounds in treating depression (Zhen et al., 2015).
Anti-inflammatory Agents
Derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds demonstrated promising anti-inflammatory activity, with molecular docking studies suggesting a high binding affinity towards human serum albumin (HSA), indicating their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Antagonist Ligand for A2B Adenosine Receptors
MRE 2029-F20, a derivative, is identified as a selective antagonist ligand of A2B adenosine receptors. This compound, after being synthesized and tritiated, bound to human A2B receptors with a high affinity. It represents a valuable tool for the pharmacological characterization of the A2B adenosine receptor subtype, indicating its potential in research related to adenosine receptors (Baraldi et al., 2004).
Antimicrobial Agents
A series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-7-11(8-6-10)23-9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJBCLWKABSEOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)
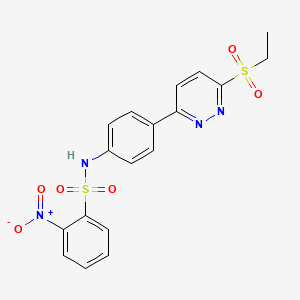
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)
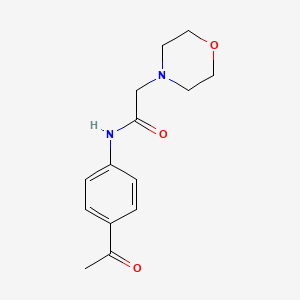
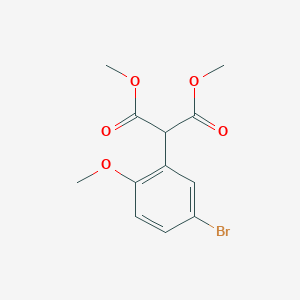
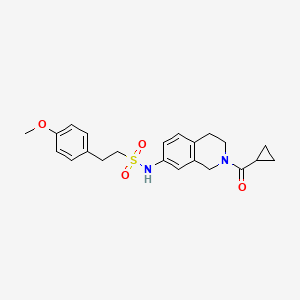
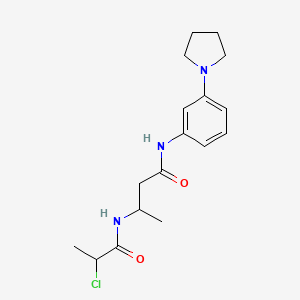
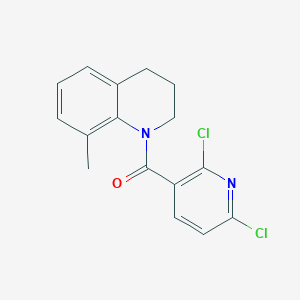
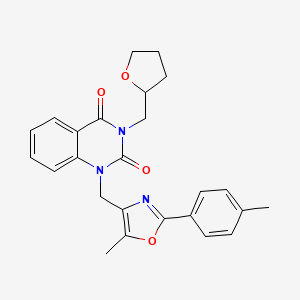
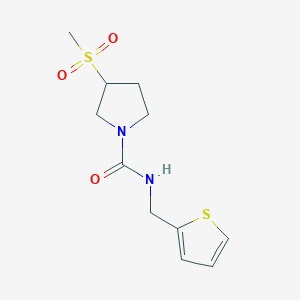
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
